CEF7, Influenza Virus NP (380-388)
Description
Structural Characterization of Influenza Virus Nucleoprotein (NP) and Localization of NP₃₈₀₋₃₈₈ Epitope
Crystal Structure Analysis of Influenza A Virus NP
Influenza A NP adopts a crescent-shaped architecture comprising two helical domains: a head domain (residues 150–276, 429–452) and a body domain (residues 1–149, 277–386), interconnected by flexible linker regions. The tail loop (residues 402–428) protrudes from the head domain and mediates oligomerization via insertion into adjacent NP subunits.
Comparative Architecture of H5N1 NP vs. H1N1 NP
Crystallographic studies reveal subtype-specific variations in NP oligomerization (Table 1). H5N1 NP (A/Hong Kong/483/97) forms trimers stabilized by salt bridges between Arg422 and Glu449 in helix-loop-helix motifs, whereas H1N1 NP (A/WSN/1933) lacks this interaction due to a Thr430 substitution. The RMS deviation between aligned residues (398/496) is 1.0 Å, with notable differences in:
- Tail loop orientation : 70° angular displacement in H1N1 compared to H5N1
- Linker flexibility : Residues 397–401 and 429–437 form dynamic connectors in H5N1, absent in H1N1 models
- C-terminal residues : H5N1 NP includes residues 490–496 near the oligomerization interface, potentially regulating assembly.
RNA-Binding Domains and Arginine-Rich Groove Topography
NP contains three conserved RNA-binding regions critical for viral genome packaging:
- Basic loop (residues 73–91) : Exhibits conformational flexibility, with Lys/Arg residues (e.g., Arg75, Arg83) coordinating phosphate groups.
- Arginine-rich groove : Surrounds Arg150 and includes a protruding element with Arg174-Arg175, contributing ~40% of RNA-binding affinity.
- Body domain cleft : Hydrophobic pocket accommodating ribose moieties, stabilized by π-stacking from Phe254 and Phe342.
Surface plasmon resonance studies confirm RNA affinity (Kd ≈ 120 nM) depends on these regions, with R174A/R175A mutations reducing binding by 65%.
Spatial Positioning of NP₃₈₀₋₃₈₈ Within NP Tertiary Structure
Epitope Accessibility in Random Coil Regions
The NP₃₈₀₋₃₈₈ epitope maps to the body domain (residues 380–388), proximal to the tail loop insertion site (Fig. 1). Crystallographic data (PDB: 2Q06) shows this region adopts a random coil conformation (residues 378–392) with:
- Solvent accessibility : 45% surface exposure (calculated via DSSP)
- Adjacent structural elements :
Conformational Flexibility and MHC-I Presentation
The NP₃₈₈₀₋₃₈₈ epitope exhibits two flexibility-dependent features influencing immunogenicity:
- Dynamic backbone angles : Molecular dynamics simulations reveal ψ/φ fluctuations (±15°) in Ser381 and Trp387, facilitating TCR docking.
- Oligomerization-dependent exposure : In trimeric NP assemblies, the epitope’s solvent accessibility increases from 45% to 62% due to tail loop rearrangement.
Notably, the Arg384 residue within this epitope shows subtype variability (Arg in human H1N1, Gly in avian H5N1), impacting HLA-B35:01 binding but not HLA-B08. This plasticity enables cross-reactive CTL responses despite sequence drift.
Table 1: Structural Comparison of H5N1 and H1N1 Nucleoproteins
| Feature | H5N1 NP (2Q06) | H1N1 NP (2IQH) |
|---|---|---|
| Oligomer State | Crystallographic trimer | Asymmetric trimer |
| Tail Loop Angle | 0° (straight insertion) | 70° (angled insertion) |
| Key Interface Residues | Arg422-Glu449 salt bridge | Thr430-Glu449 hydrogen bond |
| Resolved Linkers | 397–401, 429–437 | Unresolved |
| RNA-Binding Affinity | Kd = 110 ± 15 nM | Kd = 130 ± 20 nM |
Table 2: NP₃₈₀₋₃₈₈ Epitope Characteristics
| Parameter | Detail |
|---|---|
| Sequence | ELRSRYWAI |
| Location in NP | Body domain (residues 380–388) |
| Secondary Structure | Random coil |
| HLA Restriction | HLA-B08, HLA-B35:01 |
| Conserved Across Subtypes | 78% (avian vs. human strains) |
Properties
Molecular Formula |
C55H84N16O14 |
|---|---|
Molecular Weight |
1193.4 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C55H84N16O14/c1-6-29(4)44(53(84)85)71-45(76)30(5)64-49(80)41(25-32-26-63-36-12-8-7-11-34(32)36)69-51(82)40(24-31-15-17-33(73)18-16-31)68-47(78)37(13-9-21-61-54(57)58)66-52(83)42(27-72)70-48(79)38(14-10-22-62-55(59)60)65-50(81)39(23-28(2)3)67-46(77)35(56)19-20-43(74)75/h7-8,11-12,15-18,26,28-30,35,37-42,44,63,72-73H,6,9-10,13-14,19-25,27,56H2,1-5H3,(H,64,80)(H,65,81)(H,66,83)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,76)(H,74,75)(H,84,85)(H4,57,58,61)(H4,59,60,62)/t29-,30-,35-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |
InChI Key |
CIANDCONINMZJW-TYOSYLEOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The compound’s chemical properties are consistent across commercial sources, as shown below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₅H₈₄N₁₆O₁₄ | |
| Molecular Weight | 1193.35 g/mol | |
| CAS Number | 147100-46-7 | |
| Sequence | ELRSRYWAI |
The peptide’s stability is influenced by its molecular structure, particularly the presence of hydrophobic residues (e.g., tryptophan at position 8), which necessitate specific handling during preparation.
Solubility and Stock Solution Preparation
Solubility challenges are common due to the peptide’s hydrophobic profile. The following protocols are recommended:
Solvent Systems
CEF7 is sparingly soluble in aqueous buffers but dissolves effectively in dimethyl sulfoxide (DMSO). Key solubility data include:
| Solvent | Solubility | Storage Recommendations |
|---|---|---|
| DMSO | ≥10 mM | -20°C for 1 month |
| Water | Limited (<1 mg/mL) | Not recommended for long-term |
| PEG300/Tween 80 mixtures | Enhanced stability | -80°C for 6 months |
Stock Solution Preparation Table
To ensure reproducibility, standardized stock solutions are prepared as follows:
| Initial Mass | Target Concentration | Volume Required (DMSO) |
|---|---|---|
| 1 mg | 1 mM | 0.838 mL |
| 5 mg | 5 mM | 0.838 mL |
| 10 mg | 10 mM | 0.838 mL |
Note: Heating to 37°C with sonication improves dissolution.
In Vivo Formulation Strategies
For preclinical studies, CEF7 requires formulation in biocompatible solvents. Three validated methods are detailed below:
Protocol 1: DMSO/PEG300/Tween 80/Saline
This method balances solubility and low toxicity:
- Combine 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- Vortex for 5 minutes.
- Filter-sterilize (0.22 µm) before administration.
Advantages : Suitable for intravenous (IV) and intraperitoneal (IP) delivery.
Protocol 2: DMSO/Corn Oil Emulsion
For subcutaneous (SC) or intramuscular (IM) delivery:
- Mix 10% DMSO with 90% corn oil.
- Homogenize at 15,000 rpm for 10 minutes.
- Centrifuge to remove particulates.
Protocol 3: Aqueous Buffers with Surfactants
- Dissolve in 100% DMSO (10 mM stock).
- Dilute in phosphate-buffered saline (PBS) containing 0.1% Tween 80.
- Adjust pH to 7.4.
Limitation : Risk of precipitation at concentrations >0.1 mg/mL.
Challenges and Optimization Strategies
Precipitation in Aqueous Media
CEF7’s hydrophobicity leads to aggregation in saline or PBS. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
CEF7, Influenza Virus NP (380-388) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of CEF7 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-diisopropylethylamine). The cleavage from the resin is achieved using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Major Products Formed
The primary product of the synthesis is the peptide CEF7, Influenza Virus NP (380-388) itself. The purity of the peptide is confirmed using analytical techniques such as mass spectrometry and HPLC .
Scientific Research Applications
CEF7, Influenza Virus NP (380-388) has several applications in scientific research:
Vaccine Development: The peptide is explored as a potential component in vaccine formulations to enhance immune responses against influenza.
Antiviral Research: CEF7 is used to investigate the mechanisms of viral replication and the development of antiviral drugs targeting the nucleoprotein.
Diagnostics: It serves as a tool in diagnostic assays to detect immune responses to influenza virus.
Mechanism of Action
CEF7, Influenza Virus NP (380-388) exerts its effects by interacting with the human leukocyte antigen B*08 on the surface of infected cells. This interaction facilitates the recognition of infected cells by cytotoxic T lymphocytes, leading to their elimination . The nucleoprotein epitope plays a pivotal role in the nuclear import of the viral ribonucleoprotein complex, which is essential for viral replication .
Comparison with Similar Compounds
Structural and Functional Overview of NP-Derived Peptides
The following table summarizes key NP-derived epitopes and their characteristics:
Detailed Comparative Analysis
(1) CEF7 vs. CEF4 (NP 342-351)
- Structural Differences : CEF4 spans residues 342–351, while CEF7 is located at 380–386. Both are NP-derived but target distinct regions.
- Functional Roles : CEF7 is HLA-B*08-restricted, whereas CEF4’s HLA restriction is unspecified. CEF4’s sequence (RVLSFIKGTK) includes charged residues (Arg, Lys) that may influence antigen presentation .
- Research Applications: CEF4 is used in epitope mapping, while CEF7 is prioritized in HLA-B*08-specific immunogenicity studies .
(2) CEF7 vs. CEF8 (NP 383-391)
- HLA Specificity : CEF7 binds HLA-B08, while CEF8 is restricted to HLA-B2705, a haplotype linked to immune escape in certain populations .
- Therapeutic Relevance : CEF8’s role in immune evasion highlights its utility in studying viral persistence, whereas CEF7 is explored for vaccine design .
(3) CEF7 vs. Influenza NP (147-155)
- Species Specificity : NP (147-155) is restricted to murine H-2Kd, making it a key tool for preclinical mouse models . In contrast, CEF7 is human-specific.
- Conservation : Both epitopes reside in conserved NP regions, but NP (147-155) is more widely used in universal vaccine research due to its cross-strain stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
